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Butyronitrile, 2-carbamoyl-

Cat. No.: B14466977
CAS No.: 73747-27-0
M. Wt: 112.13 g/mol
InChI Key: QIWORMKRMYXXJC-UHFFFAOYSA-N
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Description

Contextualization within Nitrile and Carbamoyl (B1232498) Chemistry

The chemical nature of Butyronitrile (B89842), 2-carbamoyl- is defined by the interplay of its nitrile (-C≡N) and carbamoyl (-C(=O)NH₂) functionalities. Nitriles are a well-established class of organic compounds, widely utilized as intermediates in industrial synthesis, pharmaceuticals, and agrochemicals. nih.gov They serve as valuable precursors to a range of other functional groups, including amines, amides, and carboxylic acids. nih.govresearchgate.net The nitrile group itself can act as an electrophile, making it susceptible to nucleophilic attack, a common strategy in organic synthesis. nih.gov

The carbamoyl group, essentially an amide derived from carbamic acid, significantly influences the molecule's properties. It enhances polarity and introduces the capacity for hydrogen bonding, which can affect solubility and intermolecular interactions. newworldencyclopedia.orgnih.gov Amide linkages are notably stable but can be hydrolyzed under strong acidic or basic conditions. newworldencyclopedia.org In a biochemical context, the amide bond, known as a peptide linkage, is fundamental to the structure of proteins. newworldencyclopedia.org The combination of the reactive nitrile and the polar, hydrogen-bonding carbamoyl group in a single molecule, Butyronitrile, 2-carbamoyl-, creates a bifunctional reagent with a unique reactivity profile.

Significance in Contemporary Organic Synthesis and Chemical Science

The significance of Butyronitrile, 2-carbamoyl- in modern chemical science lies in its potential as a versatile precursor for synthesizing a variety of organic compounds, particularly heterocyclic systems. nih.gov Compounds with similar α-cyanoamide structures, such as cyanoacetamides, are recognized as valuable starting materials for multicomponent reactions (MCRs), which allow for the efficient construction of complex molecular scaffolds. researchgate.netnih.gov

The dual functionality of the molecule provides multiple reaction pathways. The nitrile group can be transformed, while the active methylene (B1212753) group adjacent to both the nitrile and carbonyl functions can participate in condensation and substitution reactions. nih.gov This reactivity makes such compounds key intermediates in the synthesis of pharmacologically active agents and agrochemicals. nih.gov For instance, related structures are used to synthesize a wide array of heterocycles like pyridines, thiophenes, and benzothiazoles. nih.govnih.govorganic-chemistry.org The strategic placement of the nitrile and carbamoyl groups allows for tandem or cascade reactions, where multiple bonds are formed in a single synthetic operation, a highly desirable feature in modern organic synthesis for its efficiency and atom economy. nih.govresearchgate.net This potential makes Butyronitrile, 2-carbamoyl- a valuable building block for designing and synthesizing novel and complex molecules in medicinal and materials science. newworldencyclopedia.orgacs.org

Historical Development of Research on Butyronitrile, 2-carbamoyl-

While specific historical documentation detailing the first synthesis and study of Butyronitrile, 2-carbamoyl- is not extensively available, its emergence can be understood within the broader history of research into α-cyano amides (cyanoacetamides). The study of amides as a functional group is a foundational aspect of organic chemistry. newworldencyclopedia.org The development of methods for cyanation, the introduction of the nitrile group, has been a topic of interest for decades, with significant reviews on the topic appearing in the late 1980s and early 1990s. organic-chemistry.orgnih.gov

Systematic investigation into the synthetic utility of cyanoacetamide derivatives as precursors for heterocyclic compounds has been a fertile area of research, with comprehensive reviews summarizing progress published in 1999 and 2008. nih.gov Research in the early 1990s explored the chemistry of related compounds for synthesizing complex structures. organic-chemistry.org More recently, interest has focused on developing parallel synthesis protocols for creating libraries of cyanoacetamides for use in multicomponent reactions and drug discovery. researchgate.netnih.gov The development of Butyronitrile, 2-carbamoyl- and its related structures is therefore a part of the ongoing effort to create versatile and readily available building blocks for efficient and diverse organic synthesis.

Methodological Approaches in Studying Butyronitrile, 2-carbamoyl-

The study of Butyronitrile, 2-carbamoyl- and related compounds employs a range of modern analytical and computational techniques.

Computational Chemistry: The initial characterization of the molecule often begins with computational methods. Properties such as molecular weight, topological polar surface area (TPSA), and the octanol-water partition coefficient (XLogP3) are calculated to predict the molecule's physical and chemical behavior. nist.gov These computational tools provide foundational data in the absence of extensive experimental values.

Spectroscopy: Spectroscopic methods are essential for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of the molecule. researchgate.net

Infrared (IR) spectroscopy would be used to identify the characteristic vibrational frequencies of its key functional groups, specifically the sharp absorption of the nitrile group (C≡N) and the characteristic absorptions of the amide (C=O and N-H) bonds. nist.gov

Mass Spectrometry (MS) is used to determine the molecule's exact mass and fragmentation pattern, confirming its molecular formula. nist.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are standard for analyzing related small organic molecules. rsc.org

Chromatography: Separation techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for purifying the compound and analyzing reaction mixtures. These methods are often coupled with mass spectrometry for definitive identification of products and intermediates.

These methodological approaches, combining computational prediction with rigorous spectroscopic and chromatographic analysis, are standard for characterizing novel organic compounds and exploring their reactivity.

Chemical Properties and Data

Computed Molecular Properties of Butyronitrile, 2-carbamoyl-

Property Value Source
Molecular Formula C₅H₈N₂O nist.govnewworldencyclopedia.org
Molecular Weight 112.13 g/mol nist.govnewworldencyclopedia.org
IUPAC Name 2-cyanobutanamide nist.gov
CAS Number 73747-27-0 nist.gov
Topological Polar Surface Area 66.9 Ų nist.gov
Hydrogen Bond Donor Count 1 nist.gov
Hydrogen Bond Acceptor Count 2 nist.gov
Rotatable Bond Count 2 nist.gov
Exact Mass 112.063662883 Da nist.gov
Computed XLogP3 -0.5 nist.gov

Predicted Mass Spectrometry Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 113.07094 124.0
[M+Na]⁺ 135.05288 132.2
[M-H]⁻ 111.05638 124.5
[M+NH₄]⁺ 130.09748 143.8
[M+K]⁺ 151.02682 132.5

Data sourced from PubChemLite, calculated using CCSbase. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O B14466977 Butyronitrile, 2-carbamoyl- CAS No. 73747-27-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73747-27-0

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

2-cyanobutanamide

InChI

InChI=1S/C5H8N2O/c1-2-4(3-6)5(7)8/h4H,2H2,1H3,(H2,7,8)

InChI Key

QIWORMKRMYXXJC-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)C(=O)N

Origin of Product

United States

Synthetic Strategies for Butyronitrile, 2 Carbamoyl and Analogues

Established Synthetic Routes and Mechanistic Investigations

Traditional methods for the synthesis of 2-carbamoylbutanenitrile and its analogs have laid the groundwork for more advanced strategies. These established routes often involve multi-step processes that are well-understood mechanistically.

Amidation Pathways to 2-Carbamoylbutanenitrile

Amidation pathways represent a fundamental approach to the synthesis of 2-carbamoylbutanenitrile. One common method involves the partial hydrolysis of a dinitrile precursor. This process must be carefully controlled to favor the formation of the monoamide over the corresponding dicarboxylic acid or unreacted dinitrile.

Another established route is the dehydration of amides. libretexts.org This method transforms an amide into a nitrile using dehydrating agents like phosphorus(V) oxide (P₄O₁₀). libretexts.org The amide is heated with the dehydrating agent, and the resulting liquid nitrile is collected via distillation. libretexts.org

ReagentConditionsOutcome
Phosphorus(V) oxide (P₄O₁₀)Solid mixture heatedDehydration of amide to nitrile

Nitrile Functionalization Approaches (e.g., Reaction of Butyronitrile (B89842) with Chlorosulfonyl Isocyanate)

Functionalizing a pre-existing nitrile is another key strategy. A notable example is the reaction of a nitrile precursor with chlorosulfonyl isocyanate (CSI). CSI is a highly reactive reagent due to its two electrophilic sites: the carbon of the isocyanate group and the sulfur atom. arxada.com Typically, the isocyanate group reacts first. tcichemicals.com The reaction of CSI with compounds containing active hydrogens, for instance, initially forms N-substituted sulfamyl chlorides. orgsyn.org

The reaction of carboxylic acids with chlorosulfonyl isocyanate provides a broadly applicable method for synthesizing nitriles under mild conditions, which allows for the presence of other functional groups. orgsyn.org This avoids the harsher conditions often required for the dehydration of amides. orgsyn.org The process generally involves the reaction of the carboxylic acid with CSI, followed by treatment with a tertiary amine like triethylamine (B128534) to effect the elimination and formation of the nitrile.

ReactantReagentConditionsProduct
Carboxylic AcidChlorosulfonyl Isocyanate (CSI)MildNitrile

Stereoselective Synthesis of Butyronitrile, 2-carbamoyl- Derivatives

The development of stereoselective methods is crucial for producing enantiomerically pure derivatives of 2-carbamoylbutanenitrile, which is of significant interest in medicinal chemistry. Asymmetric synthesis often relies on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

One approach involves the stereoselective mdpi.comnih.gov-Wittig rearrangement of allylic stannyl (B1234572) ethers. nih.gov For instance, the E-isomer of an allylic stannyl ether derived from an L-threitol derivative has been shown to exhibit high diastereoselectivity. nih.gov The product of this rearrangement can then be further elaborated to the desired stereoisomer of a polyoxamic acid derivative. nih.gov

Another strategy is the use of metal carbenoid chemistry to convert δ-amino β-ketoesters into 5-substituted 3-oxo prolines, which are versatile chiral building blocks. nih.gov Furthermore, the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst with a large bite angle has been developed to produce 2-substituted chiral morpholines. researchgate.net

Novel Methodologies in Butyronitrile, 2-carbamoyl- Synthesis

Recent advancements in synthetic chemistry have led to the development of more efficient and sustainable methods for synthesizing nitriles and their derivatives. These novel methodologies often focus on catalytic approaches and the incorporation of green chemistry principles.

Catalytic Approaches for Carbon-Carbon Bond Formation

Catalytic methods for forming carbon-carbon bonds are at the forefront of modern organic synthesis. science.gov Transition metal-catalyzed reactions, in particular, offer powerful tools for constructing complex molecules. researchgate.netmdpi.com These reactions can be more efficient and selective than traditional methods. mdpi.com

For instance, transition metal-catalyzed reductive coupling of unsaturated π-substrates is a potent way to build molecular complexity with high atom efficiency. researchgate.net Nickel-catalyzed hydrocarbonation has also emerged as an efficient way to construct new C-C bonds. researchgate.net Furthermore, metal-free oxidative C-C bond formation through the direct functionalization of C-H bonds represents a state-of-the-art approach. science.gov These methods can obviate the need for pre-functionalized substrates. science.gov

Catalysis TypeKey FeatureAdvantage
Transition Metal-Catalyzed Reductive CouplingHigh atom efficiencyBuilds molecular complexity
Nickel-Catalyzed HydrocarbonationEfficient C-C bond formationDirect functionalization
Metal-Free Oxidative C-C Bond FormationNo pre-functionalization neededState-of-the-art

Green Chemistry Principles in Butyronitrile, 2-carbamoyl- Production

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. wjarr.comresearchgate.net This includes the use of renewable feedstocks, the design of energy-efficient processes, and the use of safer solvents and reagents. wjarr.comnih.gov

Biocatalysis, for example, offers a sustainable alternative for nitrile synthesis. mdpi.com Aldoxime dehydratases can catalyze the cyanide-free synthesis of nitriles from aldoximes under mild conditions. mdpi.com This enzymatic approach has been used to produce a range of aliphatic nitriles with high yields. mdpi.com

Another green approach is the use of electrochemical methods. rsc.orgnih.gov Electrochemical synthesis can represent a sustainable technology by utilizing renewable energy sources and reducing the need for chemical oxidants. rsc.org For example, an electrochemical method for the C-H bond cyanation of imine derivatives has been developed using acetonitrile (B52724) as the cyanation reagent under catalyst-free conditions. rsc.org

Green Chemistry ApproachExampleBenefit
BiocatalysisAldoxime dehydratases for nitrile synthesisCyanide-free, mild conditions
ElectrochemistryC-H bond cyanation of iminesUse of renewable energy, catalyst-free
Renewable FeedstocksProduction of chemicals from biomassReduces reliance on fossil fuels

Flow Chemistry Applications in Butyronitrile, 2-carbamoyl- Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for seamless multi-step integrations. nih.govnih.gov While specific literature on the flow synthesis of 2-carbamoylbutyronitrile is not extensively available, the principles of flow chemistry can be readily applied to the key transformations involved in its synthesis, such as the Strecker reaction and subsequent hydrolysis, or the cyanation of amide precursors.

The Strecker synthesis, a three-component reaction between an aldehyde or ketone, an amine, and a cyanide source, is a classic method for preparing α-aminonitriles, which are direct precursors to α-amino acids and related compounds. masterorganicchemistry.comnumberanalytics.com The adaptation of this reaction to a flow regime can offer precise control over reaction parameters, which is crucial for managing the often exothermic nature of the reaction and handling toxic reagents like hydrogen cyanide or its salts safely. masterorganicchemistry.com An automated flow synthesis of [¹¹C-carbonyl]-labeled amino acids using the Strecker reaction has been demonstrated, highlighting the potential for precise control and automation. masterorganicchemistry.com

A hypothetical flow process for the synthesis of 2-carbamoylbutyronitrile could involve the following steps:

Imine Formation in Flow: Propanal and ammonia (B1221849) could be continuously mixed in a microreactor to form the corresponding imine. The short residence time and efficient mixing in a flow reactor can favor the rapid formation of the imine while minimizing side reactions.

Cyanation in Flow: The imine stream would then be merged with a solution of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in a second reactor. The use of flow chemistry allows for the safe handling of cyanide reagents in a closed system.

In-line Hydrolysis: The resulting α-aminonitrile could then be directed into a heated flow reactor containing an acidic or basic catalyst for controlled partial hydrolysis of the nitrile to the carbamoyl (B1232498) group. The precise temperature and residence time control in a flow system would be critical to favor the formation of the amide over complete hydrolysis to the carboxylic acid.

The table below illustrates representative conditions for key reactions in flow chemistry that are analogous to the steps required for 2-carbamoylbutyronitrile synthesis.

Table 1: Representative Flow Chemistry Conditions for Analogous Reactions

Reaction Substrates Catalyst/Reagent Temperature (°C) Residence Time Yield (%) Reference
Imine Formation & Cyanation Aldehyde, Amine, TMSCN Indium (10 mol%) Room Temp 30-90 min 79-98 nih.gov
Amide Synthesis Ester, Amine ZrO₂ 160 - High N/A
Nitrile Hydrolysis Nitrile Acid/Base High Variable Variable acs.org

Precursor Chemistry and Starting Material Optimization

The successful synthesis of 2-carbamoylbutyronitrile is highly dependent on the selection and optimization of the starting materials and precursors. Two primary retrosynthetic approaches can be envisioned: the Strecker synthesis pathway and the cyanation of a butanamide derivative.

Strecker Synthesis Pathway:

This approach involves the reaction of propanal with ammonia and a cyanide source to form 2-aminobutanenitrile (B1582908), followed by partial hydrolysis. researchgate.netcapes.gov.brorganic-chemistry.org

Aldehyde Selection: Propanal is the logical starting aldehyde. Its purity and the absence of aldol (B89426) condensation byproducts are crucial for obtaining a clean reaction.

Amine Source: Ammonia or ammonium (B1175870) salts (e.g., NH₄Cl) are typically used. numberanalytics.comacs.org The concentration and pH of the reaction mixture need to be carefully controlled to favor imine formation.

Cyanide Source: Various cyanide sources can be employed, including hydrogen cyanide (HCN), potassium cyanide (KCN), or trimethylsilyl cyanide (TMSCN). nih.gov The choice of cyanide source can impact the reaction conditions and safety protocols. The use of TMSCN often allows for milder reaction conditions. nih.gov

Hydrolysis Conditions: The partial hydrolysis of the resulting 2-aminobutanenitrile to 2-carbamoylbutyronitrile is a critical and potentially challenging step. Careful control of acid or base concentration, temperature, and reaction time is necessary to avoid over-hydrolysis to the corresponding carboxylic acid.

Cyanation of a Butanamide Derivative Pathway:

This alternative strategy involves the direct cyanation of a suitable butanamide precursor at the α-position.

Butanamide Precursor: A potential precursor would be a butanamide derivative with a leaving group at the 2-position, or a system that allows for α-cyanation. For example, an α-halobutanamide could be subjected to nucleophilic substitution with a cyanide salt.

Cyanating Agent: The choice of cyanating agent is critical. Metal cyanides (e.g., NaCN, KCN) or less toxic alternatives could be used. Recent developments have explored catalytic cyanation methods that avoid the use of stoichiometric amounts of highly toxic reagents. nih.gov

Optimization of Reaction Conditions: Key parameters to optimize include the solvent, temperature, and the nature of the base (if required) to facilitate the cyanation reaction while preserving the carbamoyl group.

The following table summarizes potential precursors and key optimization parameters for the synthesis of 2-carbamoylbutyronitrile.

Table 2: Precursor and Optimization Parameters for 2-Carbamoylbutyronitrile Synthesis

Synthetic Pathway Precursor 1 Precursor 2 Key Optimization Parameters Potential Challenges
Strecker Synthesis Propanal Ammonia/NH₄Cl Cyanide source (KCN, TMSCN), pH, temperature for hydrolysis Controlled partial hydrolysis of the nitrile
Cyanation of Butanamide 2-Halobutanamide Cyanide Salt (NaCN, KCN) Solvent, temperature, nature of leaving group Potential for elimination side reactions
Catalytic Cyanation Butanamide Cyanide Source (e.g., CO₂/NH₃) Catalyst system, ligand, reaction atmosphere Catalyst efficiency and substrate scope

Reactivity and Reaction Mechanism Studies of Butyronitrile, 2 Carbamoyl

Electrophilic and Nucleophilic Reactivity at Nitrile and Carbamoyl (B1232498) Centers

The chemical character of 2-carbamoylbutyronitrile is defined by the electrophilic nature of the carbon atoms in both the nitrile and carbamoyl groups, and the nucleophilic nature of the nitrogen and oxygen atoms.

The nitrile carbon is a potent electrophilic site, susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to many synthetic applications. For instance, nucleophilic addition to the nitrile can lead to the formation of various functional groups. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile carbon to form imine anions, which upon hydrolysis yield ketones. Softer nucleophiles, like amines and alcohols, can also react, often requiring activation of the nitrile group by a Lewis or Brønsted acid.

The carbamoyl group presents two potential electrophilic centers: the carbonyl carbon and the nitrogen atom (under certain conditions). The carbonyl carbon is the more common site for nucleophilic attack, leading to substitution or addition-elimination reactions. For example, hydrolysis of the amide under acidic or basic conditions yields the corresponding carboxylic acid. The nitrogen atom of the carbamoyl group is generally not electrophilic but can be made so after conversion to a suitable leaving group.

Conversely, the nitrogen atom of the nitrile group and the oxygen and nitrogen atoms of the carbamoyl group possess lone pairs of electrons, rendering them nucleophilic. The nitrile nitrogen can coordinate to metal centers or act as a nucleophile in certain cyclization reactions. The carbamoyl oxygen is a key site for protonation under acidic conditions, which activates the carbonyl group towards nucleophilic attack. The carbamoyl nitrogen, while generally a weak nucleophile due to resonance delocalization of its lone pair with the carbonyl group, can participate in intramolecular reactions or act as a nucleophile after deprotonation.

A key aspect of the reactivity of 2-carbamoylbutyronitrile is the potential for intramolecular interactions between the nitrile and carbamoyl groups. The proximity of these two functional groups can lead to unique cyclization reactions, forming heterocyclic structures.

Radical Pathways Involving Butyronitrile (B89842), 2-carbamoyl-

While ionic reactions of nitriles and amides are more common, radical pathways offer alternative and powerful methods for the functionalization of molecules like 2-carbamoylbutyronitrile. Radical reactions often proceed under milder conditions and can be highly selective.

The generation of a radical at the α-position to the nitrile group is a key transformation. This can be achieved through various methods, including the use of radical initiators like AIBN (azobisisobutyronitrile) or through photoredox catalysis. Once formed, this α-cyano radical can participate in a variety of reactions, such as addition to alkenes or alkynes, or coupling with other radical species.

The nitrile group itself can also be involved in radical reactions. For example, radical addition to the carbon-nitrogen triple bond can occur, although this is less common than nucleophilic addition. More significantly, the nitrile group can influence the stability and reactivity of adjacent radicals.

The carbamoyl group can also participate in radical reactions. For instance, N-centered radicals can be generated from amides under specific conditions, leading to various C-N bond-forming reactions. The presence of the electron-withdrawing nitrile group can influence the regioselectivity and reactivity of these radical processes. Barton-type reactions, which involve the generation of radicals from thiohydroxamates, could potentially be applied to derivatives of 2-carbamoylbutyronitrile to introduce functionality at various positions. rsc.org

Cycloaddition Reactions and Heterocyclic Transformations

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems in a single step. nih.govlibretexts.org The nitrile group of 2-carbamoylbutyronitrile can act as a dienophile or a dipolarophile in various cycloaddition reactions, leading to the synthesis of diverse heterocyclic structures. libretexts.org

One of the most well-known cycloaddition reactions involving nitriles is the [3+2] cycloaddition with 1,3-dipoles, such as azides or nitrile oxides. For example, the reaction of 2-carbamoylbutyronitrile with an azide (B81097) would yield a tetrazole, a common scaffold in medicinal chemistry. Similarly, reaction with a nitrile oxide would produce an oxadiazole.

The nitrile group can also participate in [2+2+2] cycloadditions, which are typically catalyzed by transition metals. nih.gov This reaction involves the co-cyclotrimerization of the nitrile with two alkyne molecules to form a substituted pyridine (B92270) ring. This strategy provides a highly efficient route to functionalized pyridines. nih.gov

Furthermore, the presence of both a nitrile and a carbamoyl group allows for intramolecular cycloadditions or tandem reactions to construct more complex heterocyclic systems. For instance, under appropriate conditions, the carbamoyl nitrogen could act as an internal nucleophile, attacking the nitrile group to form a five- or six-membered ring. Such intramolecular transformations are often highly efficient and stereoselective. The synthesis of various heterocyclic compounds, such as pyridines and pyrido[1,2-a]pyrimidines, often utilizes starting materials with functionalities similar to 2-carbamoylbutyronitrile. researchgate.net

Transition Metal-Mediated Transformations of Butyronitrile, 2-carbamoyl-

Transition metal catalysis offers a vast and versatile platform for the functionalization of 2-carbamoylbutyronitrile. nih.gov Both the nitrile and carbamoyl groups can interact with transition metals, leading to a wide array of transformations. rsc.org

The nitrile group is a well-established coordinating ligand for many transition metals. This coordination can activate the nitrile towards nucleophilic attack or facilitate its insertion into metal-carbon bonds. researchgate.net For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed to introduce aryl or vinyl groups at the α-position to the nitrile, following a C-H activation strategy. nih.gov

Transition metals can also catalyze the hydration of the nitrile group to the corresponding amide, providing an alternative to traditional acid- or base-catalyzed hydrolysis. This method often proceeds under milder conditions and with higher functional group tolerance.

The carbamoyl group can also be a target for transition metal-catalyzed reactions. For instance, N-arylation or N-alkylation of the amide can be achieved using copper or palladium catalysts. Furthermore, transition metals can mediate the decarbonylation of amides, although this is a more challenging transformation.

The combination of the nitrile and carbamoyl groups can lead to unique reactivity in the presence of transition metals. For example, transition metal-catalyzed dearomatization reactions could potentially be applied where the 2-carbamoylbutyronitrile acts as a nucleophile. nih.gov Additionally, Sonogashira coupling, a palladium-catalyzed reaction, is a powerful tool for C-C bond formation, which could be adapted for derivatives of 2-carbamoylbutyronitrile. researchgate.net

Reaction Kinetics and Thermodynamic Analysis

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility, rate, and mechanism of chemical reactions involving 2-carbamoylbutyronitrile. youtube.com

Reaction Kinetics: The rate of a reaction is influenced by several factors, including temperature, concentration of reactants, and the presence of a catalyst. For reactions involving 2-carbamoylbutyronitrile, kinetic studies can help to elucidate the reaction mechanism by determining the rate law and the order of the reaction with respect to each reactant. youtube.com

For example, in a nucleophilic substitution reaction where a nucleophile attacks the carbon atom of the nitrile, the rate of the reaction would depend on the concentration of both the nucleophile and 2-carbamoylbutyronitrile. By systematically varying the concentrations and monitoring the reaction rate, the rate constant and the activation energy for the reaction can be determined. The Hammond postulate can be used to infer the structure of the transition state based on the thermodynamics of the reaction step. youtube.com

For a reaction such as the hydrolysis of the nitrile group to a carboxylic acid, thermodynamic analysis can predict the extent to which the reaction will proceed to completion. The enthalpy change reflects the difference in bond energies between the reactants and products, while the entropy change relates to the change in disorder of the system.

Calorimetric techniques, such as isothermal titration calorimetry (ITC), can be used to directly measure the heat changes associated with a reaction, providing valuable data for thermodynamic calculations. mdpi.com By understanding the thermodynamic landscape of a reaction, chemists can optimize reaction conditions to favor the desired product.

Below is a hypothetical data table illustrating the kind of data that would be collected in a kinetic study of the hydrolysis of 2-carbamoylbutyronitrile.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of 2-Carbamoylbutyronitrile

Experiment [2-Carbamoylbutyronitrile] (M) [H₃O⁺] (M) Initial Rate (M/s)
1 0.1 0.1 1.5 x 10⁻⁴
2 0.2 0.1 3.0 x 10⁻⁴
3 0.1 0.2 3.0 x 10⁻⁴

Derivatization and Functionalization of Butyronitrile, 2 Carbamoyl

Transformations of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group in 2-carbamoyl-butyronitrile is a key site for chemical modification, susceptible to a range of addition and cycloaddition reactions.

Hydrolysis and Alcoholysis Reactions

The hydrolysis of the nitrile group in 2-carbamoyl-butyronitrile can lead to the formation of a carboxylic acid or an amide, depending on the reaction conditions. Acid-catalyzed hydrolysis, typically employing a strong acid such as hydrochloric acid, results in the formation of 2-carbamoylbutanoic acid. This reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the intermediate imidic acid and then the newly formed amide lead to the final carboxylic acid product.

Alternatively, base-catalyzed hydrolysis with a reagent like sodium hydroxide (B78521) initially produces the corresponding carboxylate salt and ammonia (B1221849). Acidification of the reaction mixture is then necessary to obtain the free carboxylic acid. The choice between acidic and basic conditions can be critical, depending on the stability of other functional groups within the molecule.

Alcoholysis, the reaction with an alcohol in the presence of an acid catalyst, can convert the nitrile group into an ester. This transformation provides a route to various ester derivatives of 2-carbamoyl-butyronitrile.

Table 1: Hydrolysis and Alcoholysis of 2-Carbamoyl-Butyronitrile

ReactionReagentsProduct
Acid-catalyzed HydrolysisHCl, H₂O2-Carbamoylbutanoic acid
Base-catalyzed Hydrolysis1. NaOH, H₂O; 2. H₃O⁺2-Carbamoylbutanoic acid
AlcoholysisROH, H⁺Alkyl 2-carbamoylbutanoate

Reduction Pathways to Amines

The reduction of the nitrile functionality in 2-carbamoyl-butyronitrile offers a direct pathway to primary amines, specifically yielding 2-aminomethyl-butyramide. This transformation is typically achieved through catalytic hydrogenation, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure) can influence the selectivity and yield of the reaction.

Chemical reducing agents can also be employed. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing nitriles to primary amines. However, its high reactivity may also lead to the reduction of the amide group, and thus careful control of the reaction conditions is necessary to achieve selective reduction of the nitrile.

Table 2: Reduction of the Nitrile Group in 2-Carbamoyl-Butyronitrile

Reagent/CatalystProduct
H₂, Raney Ni2-Aminomethyl-butyramide
H₂, Pd/C2-Aminomethyl-butyramide
LiAlH₄2-Aminomethyl-butyramide

[3+2] Cycloadditions and Related Processes

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions, providing a powerful tool for the synthesis of five-membered heterocyclic rings. A prominent example is the reaction with azides to form tetrazoles. The reaction of 2-carbamoyl-butyronitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst, can yield the corresponding 5-substituted tetrazole. tcichemicals.comnih.gov This transformation is of significant interest as tetrazoles are important pharmacophores in medicinal chemistry. The reaction proceeds via a 1,3-dipolar cycloaddition mechanism. tcichemicals.comnih.gov

Modifications at the Carbamoyl (B1232498) Group

The primary amide functionality of 2-carbamoyl-butyronitrile also presents opportunities for derivatization, allowing for the introduction of substituents on the nitrogen atom or complete transformation of the amide bond.

N-Substitution Reactions

The nitrogen atom of the primary amide can undergo substitution reactions to form N-substituted derivatives. Alkylation of the amide nitrogen can be achieved using alkyl halides in the presence of a base. The basic conditions deprotonate the amide, generating a nucleophilic amidate anion that can then react with the alkyl halide. The degree of alkylation can sometimes be controlled by the stoichiometry of the reagents.

Amide Bond Transformations

The carbamoyl group can undergo more profound transformations, such as the Hofmann rearrangement. This reaction converts a primary amide into a primary amine with one less carbon atom. wikipedia.orgpharmdguru.commasterorganicchemistry.com Treatment of 2-carbamoyl-butyronitrile with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) would lead to the formation of an isocyanate intermediate, which upon hydrolysis yields 1-amino-1-cyanopropane. This reaction provides a route to an aminonitrile from the starting cyanoamide.

Table 3: Transformations of the Carbamoyl Group

ReactionReagentsProduct
N-AlkylationR-X, BaseN-Alkyl-2-carbamoyl-butyronitrile
Hofmann RearrangementBr₂, NaOH, H₂O1-Amino-1-cyanopropane

Alpha-Functionalization Strategies Adjacent to Nitrile/Carbamoyl

The presence of both a nitrile (-C≡N) and a carbamoyl (-C(=O)NH₂) group on the same carbon atom significantly influences the reactivity of the alpha-hydrogen. These electron-withdrawing groups increase the acidity of the alpha-proton, facilitating its removal by a base to form a stabilized carbanion. This carbanion, or its enolate equivalent, serves as a potent nucleophile, enabling a variety of alpha-functionalization reactions. Key strategies for the alpha-functionalization of compounds structurally similar to 2-cyanobutanamide include the Knoevenagel condensation and the Michael addition.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene (B1212753) compound, such as 2-cyanobutanamide, with an aldehyde or ketone. The reaction is typically catalyzed by a weak base, such as an amine or its salt. The initial step is the formation of a carbanion at the alpha-position of the 2-cyanobutanamide. This is followed by a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, leading to a tetrahedral intermediate which then dehydrates to yield an α,β-unsaturated product. While specific studies on 2-cyanobutanamide are not extensively documented, the reactivity of analogous cyanoacetamides in Knoevenagel condensations is well-established.

Michael Addition: The stabilized carbanion of 2-cyanobutanamide can also act as a Michael donor, participating in a conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds (Michael acceptors). wanfangdata.com.cn This reaction, also known as a 1,4-addition, results in the formation of a new carbon-carbon bond at the β-position of the Michael acceptor. wanfangdata.com.cn The reaction is typically initiated by a base to generate the nucleophilic carbanion from the active methylene compound.

The following table summarizes representative alpha-functionalization reactions of active methylene compounds analogous to 2-cyanobutanamide, illustrating the expected reactivity.

Reaction Type Active Methylene Compound Reactant Catalyst/Conditions Product Type Reference
Knoevenagel CondensationMalononitrileBenzaldehydeAmino-bifunctional frameworks2-Benzylidenemalononitrile
Knoevenagel CondensationEthyl Cyanoacetate (B8463686)Various AldehydesDBU-based ionic liquid/waterEthyl 2-cyano-3-aryl-2-propenoates
Michael AdditionDiethyl Malonateα,β-Unsaturated KetoneSodium EthoxideDiethyl 2-(3-oxoalkyl)malonate

Multi-Component Reactions Incorporating Butyronitrile (B89842), 2-carbamoyl-

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The structural features of 2-cyanobutanamide, specifically the active methylene group flanked by two electron-withdrawing functions, make it an ideal candidate for participation in several named MCRs. While direct examples with 2-cyanobutanamide are not prevalent in the literature, its reactivity can be inferred from the extensive use of other cyanoacetamide derivatives in these transformations.

Gewald Reaction: The Gewald reaction is a three-component reaction between a ketone or aldehyde, an α-cyanoester or related nitrile, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. Given its α-cyano-functionalized amide structure, 2-cyanobutanamide is a suitable nitrile component for this reaction. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.

Biginelli Reaction: This is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (or a functional equivalent like ethyl cyanoacetate), and urea (B33335) or thiourea, typically under acidic conditions. Although β-ketoesters are the classic dicarbonyl component, the use of active methylene compounds like ethyl cyanoacetate has been reported, suggesting that 2-cyanobutanamide could potentially participate to yield dihydropyrimidinone derivatives.

Hantzsch Dihydropyridine Synthesis: The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate (B1210297) to produce a dihydropyridine. Variations of this reaction have been developed, and the use of active methylene compounds in place of one of the β-ketoester components is known, indicating a potential route for the incorporation of 2-cyanobutanamide.

Passerini and Ugi Reactions: These are isocyanide-based MCRs. The Passerini reaction is a three-component reaction between an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. The Ugi reaction is a four-component reaction involving an isocyanide, a carbonyl compound, an amine, and a carboxylic acid, yielding a bis-amide. While 2-cyanobutanamide itself does not fit the typical reactant profile for these reactions, its derivatives, or the products resulting from its initial transformations, could potentially be utilized in subsequent Passerini or Ugi reactions to build more complex molecular architectures.

The table below provides an overview of these multi-component reactions with examples using cyanoacetamide derivatives, which serve as a proxy for the expected reactivity of 2-cyanobutanamide.

Reaction Name Reactants Product Class Key Features Reference
Gewald ReactionKetone/Aldehyde, Cyanoacetamide, Sulfur2-AminothiophenesForms highly substituted thiophene (B33073) ring
Biginelli ReactionAldehyde, β-Dicarbonyl Compound, Urea/ThioureaDihydropyrimidinonesAcid-catalyzed cyclocondensation
Hantzsch SynthesisAldehyde, 2 eq. β-Ketoester, Ammonia/Ammonium AcetateDihydropyridinesSynthesis of important heterocyclic scaffolds
Passerini ReactionIsocyanide, Carbonyl Compound, Carboxylic Acidα-Acyloxy AmidesIsocyanide-based, high atom economy
Ugi ReactionIsocyanide, Carbonyl Compound, Amine, Carboxylic AcidBis-amidesFour-component, generates peptide-like structures

Applications of Butyronitrile, 2 Carbamoyl in Advanced Organic Synthesis

Butyronitrile (B89842), 2-carbamoyl- as a Synthetic Synthon for Complex Molecules

The presence of two reactive functional groups, the nitrile (-C≡N) and the carbamoyl (B1232498) (-CONH2), on the same molecule allows for a diverse range of chemical transformations. This makes Butyronitrile, 2-carbamoyl- an attractive starting material or intermediate in the synthesis of more complex molecular architectures.

Nitrogen-containing heterocycles are fundamental structural motifs in many pharmaceuticals, natural products, and functional materials. nih.govwikipedia.org The dual functionality of Butyronitrile, 2-carbamoyl- makes it a promising precursor for the synthesis of various heterocyclic systems. The nitrile group can participate in cyclization reactions, for instance, through reactions like the Thorpe-Ziegler reaction, which is an intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis. wikipedia.orgchem-station.combuchler-gmbh.comresearchgate.netlscollege.ac.in While the Thorpe-Ziegler reaction specifically requires a dinitrile, the underlying principle of base-catalyzed intramolecular cyclization of nitriles can be conceptually extended to molecules like 2-cyanobutanamide, potentially leading to the formation of lactams.

Furthermore, the combination of the nitrile and amide groups can be exploited to construct substituted pyridines. iipseries.orgresearchgate.netnih.govsemanticscholar.orgrsc.org For example, condensation reactions of α,β-unsaturated ketones with cyanoacetamide derivatives are known to yield substituted pyridones. iipseries.org By analogy, Butyronitrile, 2-carbamoyl- could potentially react with suitable partners to form highly functionalized pyridine (B92270) rings, which are key components in many biologically active compounds. semanticscholar.org The synthesis of multi-substituted pyridines from ylidenemalononitriles also highlights the utility of the nitrile group in forming the pyridine ring. nih.govrsc.org

Heterocycle Class Potential Synthetic Route Involving a 2-Cyanobutanamide Moiety Key Reaction Type
Substituted PyridinesCondensation with 1,3-dicarbonyl compounds or related synthons.Cyclocondensation
Fused PyridinesIntramolecular cyclization followed by further annulation reactions.Cyclization/Annulation
LactamsIntramolecular cyclization via the Thorpe-Ziegler type reaction.Intramolecular Condensation

This table presents potential synthetic applications based on the known reactivity of the functional groups present in Butyronitrile, 2-carbamoyl-.

The development of novel agrochemicals, such as herbicides and insecticides, often involves the synthesis and screening of compounds with specific functional groups that impart biological activity. The cyano and amide functionalities are present in a number of active agrochemical compounds. For instance, 2-cyanoacrylate derivatives have been synthesized and shown to act as herbicidal inhibitors of photosystem II. nih.gov Similarly, benzamide-based compounds are being investigated as potent insecticides. nih.gov

Given these precedents, Butyronitrile, 2-carbamoyl- represents a valuable starting point for the synthesis of new agrochemical candidates. Its structure can be systematically modified to explore structure-activity relationships, potentially leading to the discovery of new and more effective herbicides or insecticides.

Agrochemical Class Relevant Functional Groups in Butyronitrile, 2-carbamoyl- Potential Role of the Compound
HerbicidesCyano groupPrecursor for cyanoacrylate or other cyano-containing herbicidal scaffolds.
InsecticidesCarbamoyl (amide) groupBuilding block for the synthesis of novel benzamide (B126) or other amide-based insecticides.
FungicidesBoth nitrile and carbamoyl groupsPotential for derivatization into novel fungicidal structures.

This table outlines the potential of Butyronitrile, 2-carbamoyl- in agrochemical research based on the functionalities it contains.

Specialty chemicals are a class of high-value products with specific functions, encompassing a wide range of applications from pharmaceuticals to materials science. The term "building block" is often used in this context to describe versatile molecules that can be used to construct more complex target structures. chemscene.comnih.govnih.gov Butyronitrile, 2-carbamoyl-, with its dual reactivity, fits this description well.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations. The amide group can also undergo various reactions, including hydrolysis, dehydration to a nitrile (if a primary amide is not desired), or serve as a directing group in subsequent reactions. This versatility allows for the strategic introduction of different functional groups and the construction of a wide array of specialty chemicals.

Role in Polymer Chemistry and Advanced Materials Research

The quest for advanced materials with tailored properties has driven significant research in polymer chemistry. Functional polymers, which have specific chemical groups incorporated into their structure, are of particular interest due to their potential applications in areas such as drug delivery, catalysis, and sensor technology.

The presence of a polymerizable group is a prerequisite for a molecule to act as a monomer. While Butyronitrile, 2-carbamoyl- itself is not a conventional monomer, it can be readily modified to incorporate a polymerizable moiety, such as a vinyl or an acrylic group. The resulting functional monomer could then be polymerized to create polymers with pendant nitrile and carbamoyl groups.

The synthesis of functional polyacrylamides and polyamides is an active area of research. researchgate.netnih.govmdpi.comresearchgate.netrsc.orgnih.gov For example, post-polymerization modification strategies are employed to introduce functionalities into polymers. nih.govnih.gov Alternatively, the direct polymerization of functional monomers offers a more direct route to functionalized polymers. A monomer derived from Butyronitrile, 2-carbamoyl- could be copolymerized with other monomers to precisely control the density of functional groups along the polymer chain, thereby tuning the properties of the final material.

Potential Monomer Type Modification of Butyronitrile, 2-carbamoyl- Resulting Polymer Class
Acrylamide derivativeReaction of the amine (if the carbamoyl group is reduced) or a related derivative with acryloyl chloride.Functional Polyacrylamide
Vinyl-substituted monomerIntroduction of a vinyl group onto the butyronitrile backbone.Functional Polyolefin

This table illustrates how Butyronitrile, 2-carbamoyl- could be transformed into a functional monomer for polymerization.

The incorporation of Butyronitrile, 2-carbamoyl- moieties into a polymer backbone would result in a functionalized polymeric architecture with unique properties. The nitrile groups can influence the polymer's solubility, thermal stability, and mechanical properties. researchgate.net They can also serve as reactive handles for post-polymerization modification, allowing for the covalent attachment of other molecules, such as drugs or crosslinking agents. nih.gov

The carbamoyl groups can participate in hydrogen bonding, which can significantly impact the polymer's morphology and its interactions with other molecules or surfaces. The ability to form well-defined secondary structures is a key feature in the design of many advanced materials. The synthesis of end-functionalized polymers is another area where derivatives of Butyronitrile, 2-carbamoyl- could be utilized, for example, as chain transfer agents in controlled radical polymerization processes to introduce specific end-groups. osti.gov

No Publicly Available Research on the Coordination Chemistry of Butyronitrile, 2-carbamoyl-

Despite a thorough search of available scientific literature, no specific research findings on the role of "Butyronitrile, 2-carbamoyl-" in ligand design and coordination chemistry have been identified. Consequently, the generation of a detailed article on its applications in this field, as per the requested outline, cannot be fulfilled at this time.

The investigation included searches for metal complexes, coordination modes, and structural data related to "Butyronitrile, 2-carbamoyl-" and its potential synonyms. The absence of any pertinent results indicates that this compound has likely not been explored as a ligand in the context of coordination chemistry, or such research has not been published in publicly accessible domains. Therefore, no data is available to populate the requested sections and subsections, including data tables on its coordination behavior.

Further research into the coordination chemistry of ligands possessing both nitrile and amide functionalities may provide theoretical insights into how "Butyronitrile, 2-carbamoyl-" might interact with metal centers. However, without specific studies on this compound, any such discussion would be speculative and fall outside the strict scope of the requested article.

Advanced Spectroscopic and Structural Elucidation of Butyronitrile, 2 Carbamoyl

High-Resolution NMR Spectroscopy for Structure and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like 2-cyanobutanamide in solution. mestrelab.comnih.gov By mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed insights into the molecular framework, connectivity, and conformational dynamics. mestrelab.comnih.gov

While a specific, experimentally determined high-resolution NMR spectrum for 2-cyanobutanamide is not widely published in publicly accessible literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its structural fragments and comparison with analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals for the ethyl group (CH₃ and CH₂), the methine proton (CH), and the amide protons (NH₂). The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a characteristic pattern for an ethyl moiety. The methine proton, being adjacent to both the cyano and carbamoyl (B1232498) groups, would likely appear as a multiplet. The amide protons are expected to show a broad singlet, the chemical shift of which can be sensitive to solvent and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by providing signals for each unique carbon atom. The spectrum is expected to show five distinct resonances corresponding to the methyl carbon, the methylene carbon, the methine carbon, the nitrile carbon, and the carbonyl carbon of the amide group. The chemical shifts of the nitrile and carbonyl carbons are particularly diagnostic, appearing in the characteristic downfield regions of the spectrum.

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure. nih.gov These methods correlate the chemical shifts of directly bonded or long-range coupled nuclei, respectively, providing a definitive structural map. nih.gov Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to study the spatial proximity of protons, offering insights into the preferred conformations of the molecule in solution.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Butyronitrile (B89842), 2-carbamoyl-

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃~1.0~12
CH₂~1.8~28
CH~3.5~40
C=O-~170
C≡N-~118
NH₂~7.0 (broad)-

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For Butyronitrile, 2-carbamoyl- (C₅H₈N₂O), the exact mass is 112.0637 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation of 2-cyanobutanamide would likely proceed through the cleavage of bonds adjacent to the functional groups. Characteristic fragmentation pathways for similar compounds often involve the loss of small neutral molecules or radicals. nih.gov

Potential fragmentation patterns for 2-cyanobutanamide could include:

Loss of the ethyl group (•CH₂CH₃): This would result in a fragment ion at m/z 83.

Loss of the carbamoyl group (•CONH₂): This would lead to a fragment at m/z 68.

Decarboxylation (-CO₂): While less common for amides than for acids, under certain conditions, a loss of CO₂ could be observed, particularly in tandem MS experiments on the deprotonated molecule. nih.gov

Formation of nitrile-containing fragments: Cleavage of the C-C bond between the methine carbon and the carbonyl carbon could yield ions characteristic of the butyronitrile backbone.

High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the parent ion and its fragments, providing an additional layer of confidence in the structural assignment. biorxiv.org

Interactive Data Table: Predicted Mass Spectrometry Fragments for Butyronitrile, 2-carbamoyl-

Fragment IonProposed StructurePredicted m/z
[M]⁺[C₅H₈N₂O]⁺112
[M - •CH₂CH₃]⁺[C₃H₃N₂O]⁺83
[M - •CONH₂]⁺[C₄H₅N]⁺68
[M - •CN]⁺[C₄H₈NO]⁺86

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are particularly useful for identifying the presence of specific functional groups. researchgate.net

For Butyronitrile, 2-carbamoyl-, the IR and Raman spectra would be characterized by absorption bands corresponding to the vibrations of its key functional groups: the nitrile (C≡N), the amide (C=O, N-H), and the alkyl (C-H) groups. researchgate.net

Nitrile (C≡N) stretch: A sharp, medium-intensity absorption band is expected in the region of 2260-2240 cm⁻¹. nih.gov The exact position of this band can be sensitive to the electronic environment. nih.gov

Amide vibrations:

N-H stretch: Two bands are typically observed for a primary amide in the region of 3350-3180 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C=O stretch (Amide I band): A strong absorption is expected around 1690-1650 cm⁻¹ due to the carbonyl stretching vibration.

N-H bend (Amide II band): This band, arising from the in-plane bending of the N-H bonds, typically appears in the range of 1650-1580 cm⁻¹.

C-H stretch: Absorption bands in the 3000-2850 cm⁻¹ region will be present due to the stretching vibrations of the C-H bonds in the ethyl group.

While IR spectroscopy is generally more sensitive to polar functional groups like the carbonyl group, Raman spectroscopy can provide a strong signal for the more symmetric and less polar nitrile group. researchgate.net A complete vibrational analysis, often supported by computational calculations, can provide a detailed picture of the molecular structure and bonding. nih.gov

Interactive Data Table: Characteristic Infrared Absorption Frequencies for Butyronitrile, 2-carbamoyl-

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (Amide)Stretch3350 - 3180
C-H (Alkyl)Stretch3000 - 2850
C≡N (Nitrile)Stretch2260 - 2240
C=O (Amide I)Stretch1690 - 1650
N-H (Amide II)Bend1650 - 1580

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. nih.gov

For Butyronitrile, 2-carbamoyl-, a successful single-crystal X-ray diffraction experiment would reveal:

The exact spatial relationship between the nitrile and carbamoyl groups.

The preferred conformation of the ethyl group.

The nature and extent of intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing.

Interactive Data Table: Hypothetical Crystallographic Parameters for Butyronitrile, 2-carbamoyl-

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~5.2
c (Å)~12.1
β (°)~105
Z (Molecules per unit cell)4

Note: These values are hypothetical and would need to be determined experimentally.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (where applicable)

The methine carbon of Butyronitrile, 2-carbamoyl- is a stereocenter, meaning the molecule can exist as a pair of enantiomers (non-superimposable mirror images). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are highly sensitive to the stereochemistry of chiral molecules. researchgate.net

These techniques measure the differential absorption of left and right circularly polarized light. researchgate.net An equimolar mixture of both enantiomers (a racemic mixture) would be chiroptically silent. However, for an enantiomerically enriched or pure sample, a characteristic ECD or VCD spectrum would be observed.

ECD Spectroscopy: This technique probes the electronic transitions of the molecule and is particularly useful for analyzing chromophores in a chiral environment. The carbonyl group of the amide and the nitrile group could both contribute to the ECD spectrum.

VCD Spectroscopy: VCD measures the differential absorption in the infrared region, providing stereochemical information about the vibrational modes of the molecule. It can be a powerful tool for assigning the absolute configuration of a chiral molecule, especially when combined with quantum chemical calculations. researchgate.net

The experimental ECD and VCD spectra can be compared with theoretically predicted spectra for each enantiomer to determine the absolute configuration (R or S) of the sample. These techniques are thus crucial for the stereochemical characterization of Butyronitrile, 2-carbamoyl-.

Computational and Theoretical Investigations of Butyronitrile, 2 Carbamoyl

Electronic Structure Calculations and Quantum Chemical Analysis

Quantum chemical analysis, particularly using Density Functional Theory (DFT), is a cornerstone for investigating the electronic properties of a molecule. For 2-cyanobutanamide, these calculations reveal the fundamental characteristics that govern its reactivity and interactions.

DFT calculations, often employing basis sets like 6-311++G(d,p), are used to determine the optimized molecular geometry of 2-cyanobutanamide, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. bohrium.com From this optimized structure, a wealth of electronic information can be derived.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For a molecule like 2-cyanobutanamide, the HOMO is likely localized around the lone pairs of the oxygen and nitrogen atoms, while the LUMO may be centered on the antibonding orbitals of the nitrile and carbonyl groups.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For 2-cyanobutanamide, the MEP would show regions of negative potential (electron-rich) around the electronegative oxygen and nitrogen atoms of the carbamoyl (B1232498) and cyano groups, respectively. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be found around the hydrogen atoms, indicating sites for nucleophilic attack. nih.gov

Table 1: Hypothetical Electronic Properties of 2-cyanobutanamide Calculated via DFT

Property Value Significance
HOMO Energy -7.2 eV Electron-donating capability
LUMO Energy -0.5 eV Electron-accepting capability
HOMO-LUMO Gap 6.7 eV Chemical stability and reactivity

Note: These values are illustrative and represent typical results obtained from DFT calculations for similar organic molecules.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of detailed reaction mechanisms, including the identification of transition states and intermediates.

For 2-cyanobutanamide, several reactions could be investigated, such as the hydrolysis of the nitrile group to a carboxylic acid or the hydrolysis of the amide group. Using computational methods, the step-by-step pathway of such a reaction can be modeled. This involves locating the minimum energy structures of the reactants, products, and any intermediates, as well as the transition state (TS) structures that connect them. dalalinstitute.com

The process typically involves:

Reactant and Product Optimization: The geometries of the starting materials (e.g., 2-cyanobutanamide and water) and final products are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that represents the transition state for a specific reaction step. This TS structure is characterized by having exactly one imaginary vibrational frequency.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For example, in the acid-catalyzed hydrolysis of the nitrile group, computational modeling could differentiate between possible mechanistic pathways, determining the energetic favorability of protonation on the nitrile nitrogen followed by nucleophilic attack by water.

Conformational Analysis and Stereochemical Prediction

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that arise from rotation about single bonds. researchgate.net For 2-cyanobutanamide, rotation around the central C2-C3 bond is of particular interest, as it dictates the relative positions of the ethyl, cyano, and carbamoyl groups.

The principles of conformational analysis, well-established for molecules like butane (B89635) and 2-methylbutane, can be applied here. researchgate.netnih.gov Newman projections are used to visualize the conformers by looking down the C2-C3 bond. The primary conformers are the staggered and eclipsed arrangements.

Staggered Conformations: These are energy minima where the substituents on the front carbon are positioned between the substituents on the back carbon, minimizing torsional strain. There are three distinct staggered conformers: one where the largest groups (e.g., ethyl and cyano) are anti (180° apart) and two where they are gauche (60° apart). The anti-conformer is generally the most stable due to minimized steric hindrance. nih.gov

Eclipsed Conformations: These are energy maxima where the substituents on the front and back carbons are aligned, maximizing torsional and steric strain. nih.gov

A relaxed potential energy surface scan can be performed computationally by systematically rotating the dihedral angle of the C2-C3 bond and calculating the energy at each step. This generates a rotational energy profile that identifies the most stable conformers and the energy barriers to interconversion. mdpi.com For 2-cyanobutanamide, the relative stability of the conformers would depend on the steric bulk and electronic interactions (e.g., dipole-dipole repulsion) between the cyano (-CN), carbamoyl (-CONH2), and ethyl (-CH2CH3) groups.

Table 2: Hypothetical Relative Energies of 2-cyanobutanamide Conformers (Rotation about C2-C3 bond)

Dihedral Angle (Et-C-C-CN) Conformation Relative Energy (kcal/mol) Key Interaction
Eclipsed 5.5 Ethyl / Cyano Eclipsing
60° Gauche 1.2 Ethyl / Cyano Gauche
120° Eclipsed 4.8 Ethyl / H Eclipsing

Note: This table presents a simplified, hypothetical energy profile based on the principles of conformational analysis.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movements of atoms and molecules over time. researchgate.net This technique is particularly useful for studying how a molecule like 2-cyanobutanamide interacts with its environment, such as a solvent or a biological macromolecule like an enzyme.

In a typical MD simulation, a system is set up containing 2-cyanobutanamide and the interacting molecules (e.g., water or a protein). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over a series of small time steps.

Analysis of the resulting trajectories can reveal:

Binding Modes: If simulating 2-cyanobutanamide in the active site of a protein, MD can predict the preferred binding orientation and conformation.

Intermolecular Interactions: The simulation can identify and quantify specific non-covalent interactions, such as hydrogen bonds between the amide group of 2-cyanobutanamide and amino acid residues, or hydrophobic interactions involving its ethyl group.

Complex Stability: By monitoring parameters like the root-mean-square deviation (RMSD) of the molecule's position over time, the stability of the complex can be assessed.

For example, an MD simulation could show the amide group of 2-cyanobutanamide acting as both a hydrogen bond donor (N-H) and acceptor (C=O), and the nitrile nitrogen acting as a hydrogen bond acceptor, which are crucial for its interaction with biological targets.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a compound with its reactivity or other properties. These models bridge the gap between molecular structure and macroscopic behavior.

The general workflow for a QSRR study involving 2-cyanobutanamide would be:

Dataset Compilation: A set of molecules structurally related to 2-cyanobutanamide is assembled, along with experimental data for a specific property (e.g., reaction rate, binding affinity, chromatographic retention time).

Descriptor Calculation: For each molecule in the set, a large number of molecular descriptors are calculated using computational software. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies, partial charges) properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to find a mathematical equation that best correlates a subset of the calculated descriptors with the experimental property.

Model Validation: The predictive power of the QSRR model is rigorously tested using internal and external validation techniques to ensure its reliability.

A QSRR model could be developed to predict the biological activity of a series of 2-cyanobutanamide analogs. The resulting equation might show, for instance, that activity is positively correlated with the LUMO energy and negatively correlated with a descriptor related to molecular size, providing valuable guidance for the design of new, more potent compounds.

Industrial Synthesis and Process Intensification for Butyronitrile, 2 Carbamoyl

Process Development and Optimization for Scalable Production

The scalable synthesis of 2-cyanobutanamide is often approached through multi-step chemical processes. One prominent industrial method involves a variation of the Strecker synthesis, followed by a controlled hydrolysis step. This process starts from readily available precursors like propionaldehyde (B47417), hydrogen cyanide, and ammonia (B1221849).

The initial step is the synthesis of the intermediate, 2-aminobutyronitrile. In a typical batch process, propionaldehyde is reacted with hydrogen cyanide and ammonia. google.com The reaction conditions are carefully controlled to maximize the yield of the aminonitrile while minimizing the formation of by-products. For instance, a Chinese patent describes a method where propionaldehyde is added to liquid hydrogen cyanide at a controlled temperature, followed by the introduction of ammonia gas. google.com The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting aldehyde. google.com

Another developed route starts from butyric acid, which undergoes bromination, esterification, and then ammonification to yield DL-2-aminobutanamide. google.com For the production of specific enantiomers, such as (S)-2-aminobutanamide, which is a key intermediate for certain pharmaceuticals, biocatalytic kinetic resolution is employed. nih.gov This involves the use of enzymes, like D-aminopeptidase, to selectively resolve a racemic mixture of 2-aminobutanamide (B112745). nih.gov

Process optimization focuses on parameters such as reaction temperature, pressure, and reactant feed rates to ensure safety and efficiency on a large scale. The table below outlines typical parameters for the initial aminonitrile synthesis step.

Table 1: Optimized Process Parameters for 2-Aminobutyronitrile Synthesis

Parameter Value Purpose Source
Reactants Propionaldehyde, Hydrogen Cyanide, Ammonia Formation of the aminonitrile intermediate google.com
Temperature 25-50 °C Control reaction rate and minimize side reactions google.com
Pressure 0.05-0.1 MPa (above atmospheric) Maintain ammonia in the reaction mixture google.com
Monitoring HPLC Track consumption of propionaldehyde (<0.2%) google.com

| Completion | 2-aminobutyronitrile > 90% (HPLC content) | Ensure high conversion to the desired intermediate | google.com |

This table is interactive. Users can sort and filter the data.

Process intensification strategies, such as the use of continuous flow reactors, are being explored to improve mass and heat transfer, enhance safety, and increase throughput. rsc.org While not specifically documented for 2-cyanobutanamide, the successful application of flow chemistry to related nitrile syntheses, like the van Leusen reaction, demonstrates its potential for industrial adaptation. rsc.orgrsc.org

Catalyst Development for Industrial Routes

In the hydrolysis of the 2-aminobutyronitrile intermediate to 2-cyanobutanamide, phase transfer catalysts are utilized to facilitate the reaction between the organic nitrile and an aqueous alkaline solution. google.com Tetraethylammonium bromide is an example of such a catalyst used in a patented process. google.com For the hydration of nitriles to amides in general, solid catalysts like manganese dioxide have also been proven effective, offering advantages in separation and reusability. google.com

For Strecker-type reactions, which generate the aminonitrile intermediate, various Lewis acids have been investigated to catalyze the condensation step. These include metal triflates and halides such as copper(II) triflate (Cu(OTf)₂), indium(III) chloride (InCl₃), and bismuth(III) bromide (BiBr₃). acs.org

In the field of asymmetric synthesis, biocatalysis represents a significant area of development. For the production of enantiomerically pure (S)-2-aminobutanamide, a novel D-aminopeptidase from Brucella sp. (Bs-Dap) has been identified and utilized. nih.gov This enzyme shows high activity and enantioselectivity in the kinetic resolution of racemic 2-aminobutanamide. nih.gov The development of such biocatalysts is key to producing chiral building blocks for the pharmaceutical industry.

Table 2: Catalysts in the Synthesis of Butyronitrile (B89842), 2-carbamoyl- and Related Intermediates

Synthetic Step Catalyst Type Specific Example Function Source
Aminonitrile Hydrolysis Phase Transfer Catalyst Tetraethylammonium Bromide Facilitates reaction between organic and aqueous phases google.com
Nitrile Hydration Heterogeneous Catalyst Manganese Dioxide Catalyzes conversion of nitrile to amide google.com
Strecker-type Condensation Lewis Acid Copper(II) triflate (Cu(OTf)₂) Catalyzes imine formation/cyanation acs.org

| Kinetic Resolution | Biocatalyst (Enzyme) | D-aminopeptidase (Bs-Dap) | Enantioselective hydrolysis of (R)-2-aminobutanamide | nih.gov |

This table is interactive. Users can sort and filter the data.

Reaction Engineering Considerations for High-Yield Synthesis

From a reaction engineering perspective, the synthesis of 2-cyanobutanamide on an industrial scale is typically carried out in batch or semi-batch reactors. These setups allow for careful control over the addition of reagents and reaction conditions, which is critical for managing the exothermicity of the reactions and ensuring high yields.

The synthesis of the 2-aminobutyronitrile intermediate, for example, involves the handling of highly toxic hydrogen cyanide and gaseous ammonia, necessitating specialized reactor systems designed for safety and containment. google.com Temperature control during the hydrolysis step is also crucial; a patented process specifies maintaining the temperature between 0-10 °C to control the reaction rate and prevent unwanted side reactions. google.com

Process intensification through continuous manufacturing is a key consideration for modernizing chemical production. The transition from batch to continuous flow reactors offers several advantages, including superior heat and mass transfer, improved safety profiles due to smaller reaction volumes, and enhanced reproducibility. rsc.org For the synthesis of nitriles, continuous flow processes have demonstrated the ability to achieve high throughput with short residence times. rsc.org Applying these principles to the production of 2-cyanobutanamide could lead to significant improvements in efficiency and scalability. This would involve the design of plug flow reactors (PFRs) or continuous stirred-tank reactors (CSTRs) tailored to the specific kinetics and heat management requirements of each reaction step.

The biocatalytic resolution step also has specific engineering needs. The process described uses whole recombinant E. coli cells, which can be immobilized. nih.gov This requires reactor designs that can handle solid catalysts, such as packed-bed reactors or stirred-tank reactors with efficient filtration systems for catalyst recovery and reuse. The kinetic resolution of 300 g/L of 2-aminobutanamide was achieved within 80 minutes using this method, highlighting its industrial potential. nih.gov

Impurity Profiling and Purification Strategies

Impurity profiling is a critical quality control aspect in the manufacturing of any chemical intermediate, including 2-cyanobutanamide. researchgate.net Regulatory agencies require a thorough understanding of the impurity profile, which includes the identification and quantification of any unwanted substances in the final product. patsnap.com These impurities can originate from starting materials, reagents, catalysts, side reactions, or degradation. acs.org

In the synthesis of 2-cyanobutanamide via the Strecker route, a key potential impurity is 2-hydroxybutyronitrile, formed from the reaction of propionaldehyde and hydrogen cyanide without the incorporation of ammonia. google.com Process control aims to keep such impurities below a specified threshold (e.g., <0.5%). google.com

Table 3: Potential Impurities in the Synthesis of Butyronitrile, 2-carbamoyl-

Impurity Potential Source Stage of Formation
2-Hydroxybutyronitrile Reaction of propionaldehyde and hydrogen cyanide Aminonitrile synthesis
Unreacted 2-aminobutyronitrile Incomplete hydrolysis Hydrolysis step
Butyric acid derivatives If starting from butyric acid route Starting material carryover
(R)-2-aminobutanamide Incomplete resolution Biocatalytic resolution step

| Residual Solvents (e.g., Dichloromethane) | Extraction/Purification steps | Product isolation |

This table is interactive. Users can sort and filter the data.

Purification strategies are designed to effectively remove these impurities. A common industrial technique is liquid-liquid extraction. For instance, after the initial synthesis of 2-aminobutyronitrile, the reaction mixture can be extracted with a solvent like dichloromethane (B109758) to separate the product from aqueous components. google.com Following the hydrolysis step, acidification of the mixture can be used to induce phase separation, allowing the purified product to be isolated from the aqueous phase. google.com

For chiral purification, resolution via diastereomeric salt formation is a classical and effective method. In one patented process, racemic DL-2-aminobutanamide is reacted with L-tartaric acid. google.com The resulting (S)-2-aminobutanamide-L-tartrate salt has different solubility properties and crystallizes out of the solution, allowing it to be separated by filtration. google.com For amides in general, recrystallization from suitable solvents like ethanol, acetonitrile (B52724), or 1,4-dioxane (B91453) is a standard final purification step to achieve high purity. google.com

Future Research Directions and Unexplored Avenues for Butyronitrile, 2 Carbamoyl

Emerging Synthetic Methodologies

The development of novel and efficient synthetic routes to Butyronitrile (B89842), 2-carbamoyl- and its derivatives is paramount to unlocking its full potential. Future research will likely focus on moving beyond traditional synthetic paradigms towards more sophisticated and sustainable approaches.

Flow Chemistry and Photocatalysis: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and precise control over reaction parameters. Future investigations could explore the continuous synthesis of Butyronitrile, 2-carbamoyl-, potentially integrating photocatalytic steps to drive reactions with visible light, thereby minimizing energy consumption and promoting greener reaction conditions.

Biocatalysis and Enzymatic Synthesis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. A significant area of future research lies in the discovery and engineering of enzymes for the synthesis of Butyronitrile, 2-carbamoyl-. For instance, the biocatalytic production of the closely related (S)-2-aminobutanamide using D-aminopeptidase has already demonstrated the potential of enzymatic kinetic resolution for producing chiral amides. nih.govresearchgate.net Future work could focus on identifying or engineering nitrile hydratases or other enzymes capable of directly and enantioselectively producing 2-cyanobutanamide from appropriate precursors. mdpi.com

Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, presents a powerful tool for the construction of complex molecules. Future research could explore the use of organocatalysts to synthesize functionalized derivatives of Butyronitrile, 2-carbamoyl-. This approach could lead to the development of novel chiral variants with interesting biological or material properties. organic-chemistry.orgnih.govnih.gov

Novel Reactivity Paradigms

The unique combination of a nitrile and a carbamoyl (B1232498) group in Butyronitrile, 2-carbamoyl- suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover and harness this reactivity to forge new chemical bonds and construct novel molecular architectures.

Unexplored Nitrile Group Reactivity: The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack, a fundamental reactivity that can be further exploited. libretexts.orgwikipedia.orglibretexts.org Future studies could investigate unusual cyclization reactions involving the nitrile and carbamoyl functionalities, potentially leading to the synthesis of novel heterocyclic compounds. The reactivity of the nitrile group can be modulated by adjacent functional groups, opening avenues for the design of covalent inhibitors or other biologically active molecules. nih.gov

Innovative Cyclization Strategies: The bifunctional nature of Butyronitrile, 2-carbamoyl- makes it an ideal candidate for novel cyclization reactions. Inspired by reactions like the tethered aza-Wacker cyclization, which can produce 1,3-oxazinan-2-one (B31196) products, future research could explore palladium-catalyzed or other transition-metal-catalyzed intramolecular reactions of Butyronitrile, 2-carbamoyl- derivatives to create unique ring systems. chemrxiv.org

Advanced Materials Applications

The inherent functionalities of Butyronitrile, 2-carbamoyl- make it a promising, yet underutilized, building block for the creation of advanced materials with tailored properties.

Functional Polymers: The nitrile and amide groups can participate in various polymerization reactions. Future research could investigate the use of Butyronitrile, 2-carbamoyl- as a functional monomer or cross-linking agent in the synthesis of novel polymers. rsc.orgnih.gov These polymers could exhibit unique properties such as enhanced thermal stability, specific recognition capabilities, or interesting optical properties.

Porous Organic Frameworks (POFs): Covalent Organic Frameworks (COFs) and other porous organic materials are of great interest for applications in gas storage, separation, and catalysis. researchgate.netsapub.orgrsc.org The rigid structure and functional groups of Butyronitrile, 2-carbamoyl- could be leveraged in the design and synthesis of novel POFs with tailored pore sizes and chemical functionalities. For instance, cyano-functionalized COFs have been shown to be effective for H2O2 photosynthesis. rsc.org

Precursor for Advanced Materials: The compound could also serve as a precursor for the synthesis of other advanced materials. For example, cyclosilazane-type silicon precursors have been designed for the deposition of silicon nitride films, highlighting the potential for small, functionalized molecules in materials synthesis. wikipedia.org

Integration with Artificial Intelligence in Chemical Research

The synergy between artificial intelligence (AI) and chemical research is poised to revolutionize the discovery and development of new molecules and materials.

Predictive Modeling of Reactivity and Properties: Machine learning algorithms can be trained on existing chemical data to predict the reactivity and properties of new compounds. digitellinc.combiorxiv.orgresearchgate.netnih.gov Future research could focus on developing machine learning models to predict the reaction outcomes of Butyronitrile, 2-carbamoyl- under various conditions, thereby accelerating the discovery of new reactions and optimizing synthetic routes.

Sustainable Chemical Transformations

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on Butyronitrile, 2-carbamoyl- should prioritize sustainable practices.

Renewable Feedstocks: A key aspect of sustainable chemistry is the use of renewable resources. Future research could investigate the production of Butyronitrile, 2-carbamoyl- from biomass-derived feedstocks. frontiersin.orgtaylorfrancis.comusv.roresearchgate.net This would involve developing new catalytic or biocatalytic pathways to convert renewable starting materials into the target compound.

Life Cycle Assessment: To ensure the environmental viability of any new synthetic process, a comprehensive life cycle assessment (LCA) should be conducted. researchgate.netresearchgate.netelsevierpure.com This analysis evaluates the environmental impact of a product from cradle to grave, including raw material extraction, manufacturing, use, and disposal. Future research on Butyronitrile, 2-carbamoyl- should incorporate LCA to guide the development of truly sustainable production methods.

Q & A

Basic: What are the critical safety protocols for handling butyronitrile derivatives in laboratory settings?

Methodological Answer:
Butyronitrile derivatives require strict adherence to safety protocols:

  • Storage: Use tightly sealed containers in cool, ventilated areas away from heat, strong acids, oxidizing agents, and bases (e.g., sodium hydroxide) .
  • Handling: Use non-sparking tools, grounded metal containers, and explosion-proof equipment to prevent ignition .
  • Exposure Mitigation: Install emergency eyewash stations and showers. Wash skin thoroughly after potential contact and avoid ingestion by prohibiting eating/drinking in lab areas .

Basic: What are the documented long-term health effects of butyronitrile exposure?

Methodological Answer:
Repeated exposure may cause respiratory issues like bronchitis (cough, phlegm, shortness of breath) due to lung irritation . While carcinogenicity and reproductive toxicity remain untested in animals, precautionary measures are advised given structural similarities to toxic nitriles .

Advanced: How do computational methods resolve the conformational stability of butyronitrile derivatives?

Methodological Answer:
Conformational stability (e.g., gauche vs. trans) is studied via:

  • Ab Initio/DFT Calculations: CCSD/6-311G+(d,p) and M06 methods determine enthalpy differences (e.g., gauche is 0.27 kcal/mol more stable in gas phase) and population analysis (70% gauche prevalence) .
  • Phase-Dependent Behavior: Crystalline phases favor gauche conformers due to lower molar volume and thermodynamic stability under high pressure .
  • Validation: Compare computational results with experimental IR, Raman, and microwave data to resolve discrepancies (e.g., earlier studies conflicting on trans vs. gauche stability) .

Advanced: How can researchers address contradictions in conformational stability data across studies?

Methodological Answer:
Contradictions arise from methodological differences. To resolve:

  • Multi-Technique Validation: Combine microwave spectroscopy (gas-phase rotational constants), IR/Raman (vibrational modes), and X-ray crystallography (solid-phase structure) .
  • Pressure/Temperature Control: Replicate experimental conditions (e.g., high-pressure crystalline vs. low-pressure gas phase) to observe conformer shifts .
  • Error Analysis: Evaluate basis set limitations in DFT methods and compare with higher-level CCSD calculations .

Advanced: What role does butyronitrile play in astrochemical research?

Methodological Answer:
Butyronitrile derivatives are detected in interstellar clouds (e.g., Sagittarius B2) via rotational spectroscopy. Their presence suggests:

  • Prebiotic Chemistry: Potential precursors to amino acids through hydrolysis reactions in space .
  • Detection Methods: Use radio telescopes to identify spectral lines (e.g., 86 GHz transitions) and compare with laboratory microwave data .

Basic: Which analytical techniques are optimal for characterizing butyronitrile derivatives?

Methodological Answer:

  • Mass Spectrometry (MS): Fragmentation patterns (e.g., m/z peaks for nitrile groups) using NIST reference data .
  • Spectroscopy: UV-Vis (solvent effects in butyronitrile ), IR/Raman (C≡N stretching at ~2250 cm⁻¹ ).
  • Chromatography: HPLC with polar columns to separate nitrile isomers .

Advanced: How do temperature and pressure influence conformer distribution in condensed phases?

Methodological Answer:

  • Low Temperature/High Pressure: Favors gauche conformers due to reduced molar volume and entropy (e.g., crystalline phase exclusively gauche) .
  • Gas Phase: Gauche predominance (70%) at ambient conditions, validated via population analysis and enthalpy calculations .
  • Experimental Design: Use variable-temperature NMR or pressure-controlled X-ray diffraction to track conformational shifts .

Basic: What are the environmentally compliant disposal methods for nitrile waste?

Methodological Answer:

  • Drain Disposal: Permitted only for small quantities of non-viscous nitriles (e.g., butyronitrile) in diluted form, following local regulations .
  • Neutralization: Treat with oxidizing agents (e.g., permanganate) under controlled conditions to degrade nitrile groups .

Advanced: How do CCSD and DFT methods compare in predicting thermodynamic properties of nitriles?

Methodological Answer:

  • Accuracy: CCSD provides higher precision for enthalpy (ΔH) and entropy (ΔS) but is computationally intensive. DFT (e.g., B3LYP) offers faster approximations with <5% error for Gibbs free energy .
  • Application: Use CCSD for gas-phase studies and DFT for condensed-phase simulations (e.g., solvent interactions) .

Basic: What first-aid measures are critical for acute butyronitrile exposure?

Methodological Answer:

  • Skin/Eye Contact: Immediate flushing with water for ≥15 minutes, followed by medical evaluation .
  • Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .
  • Documentation: Report incident details (exposure duration, symptoms) to occupational health authorities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.